2-(6-fluoro-1H-indol-3-yl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone
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Overview
Description
2-(6-fluoro-1H-indol-3-yl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1H-indol-3-yl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis. Furthermore, its anti-inflammatory and antioxidant properties are thought to be mediated through the inhibition of pro-inflammatory cytokines and the scavenging of free radicals, respectively.
Biochemical and Physiological Effects:
2-(6-fluoro-1H-indol-3-yl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone has been shown to exhibit significant biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, this compound has been found to possess potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(6-fluoro-1H-indol-3-yl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone is its potent anticancer activity against various cancer cell lines. Additionally, its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various inflammatory diseases. However, one of the major limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of 2-(6-fluoro-1H-indol-3-yl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone. One potential direction is the development of novel drug delivery systems to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential molecular targets for its anticancer and anti-inflammatory activities. Furthermore, the potential use of this compound in combination with other chemotherapeutic agents should also be explored.
Synthesis Methods
The synthesis of 2-(6-fluoro-1H-indol-3-yl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone involves the reaction of 6-fluoro-1H-indole-3-carbaldehyde with 2-methylsulfanyl-4,5-dihydroimidazole in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to yield the final product.
Scientific Research Applications
2-(6-fluoro-1H-indol-3-yl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been found to possess potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
2-(6-fluoro-1H-indol-3-yl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3OS/c1-20-14-16-4-5-18(14)13(19)6-9-8-17-12-7-10(15)2-3-11(9)12/h2-3,7-8,17H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIDFVQVJNNDSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)CC2=CNC3=C2C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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